molecular formula C16H19F3N2O2S2 B2355120 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396711-93-5

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2355120
CAS No.: 1396711-93-5
M. Wt: 392.46
InChI Key: MJOGKPJHMMNUBJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19F3N2O2S2 and its molecular weight is 392.46. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₄F₃N₃O₂S
  • Molecular Weight : 357.35 g/mol

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The sulfonamide moiety is often linked to enhanced selectivity for COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
NimesulideModerateHigh5:1
This compoundTBDTBDTBD

2. Anticancer Potential

In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against hypopharyngeal tumor cells, suggesting potential applications in cancer therapy.

3. Mechanistic Studies

Mechanistic studies on structurally related compounds have revealed that they may act through multiple pathways, including:

  • Inhibition of cell proliferation : Compounds were shown to inhibit the proliferation of T cells and B cells in immune responses .
  • Induction of apoptosis : Certain derivatives have been found to activate apoptotic pathways in cancer cells .

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of structurally related compounds against Mycobacterium tuberculosis (Mtb). The findings indicated that specific modifications could enhance activity against drug-resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar sulfonamide compounds highlighted that modifications at the phenyl ring significantly affect biological activity. For example, the introduction of trifluoromethyl groups was associated with increased potency against specific targets .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2S2/c1-21(2)14(15-4-3-9-24-15)10-20-25(22,23)11-12-5-7-13(8-6-12)16(17,18)19/h3-9,14,20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGKPJHMMNUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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